5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core with cinnamyl and o-tolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of o-tolyl hydrazine with cinnamaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous-flow reactors and catalytic processes to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the cinnamyl group, which may affect its biological activity and chemical properties.
5-cinnamyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Similar structure but with a phenyl group instead of an o-tolyl group, which can influence its reactivity and applications.
Uniqueness
The presence of both cinnamyl and o-tolyl groups in 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one imparts unique chemical and biological properties. These substituents can enhance its binding affinity to molecular targets and improve its solubility and stability in various solvents .
Properties
IUPAC Name |
1-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-16-8-5-6-12-19(16)25-20-18(14-23-25)21(26)24(15-22-20)13-7-11-17-9-3-2-4-10-17/h2-12,14-15H,13H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHROJYJWUTXSU-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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